Methyl 5-(2-thienyl)isoxazole-3-carboxylate

USP2a inhibition fragment-based drug design deubiquitinase

Methyl 5-(2-thienyl)isoxazole-3-carboxylate (CAS 517870-23-4) is a heterocyclic building block comprising a 5-(2-thienyl)-3-isoxazole scaffold with a methyl ester at the C3 carboxylate position (MW 209.22 g/mol, formula C₉H₇NO₃S). This compound belongs to the broader 3-isoxazolecarboxylic acid ester chemotype, which has been independently validated as a privileged scaffold in two distinct therapeutic areas: (i) as the core pharmacophore for inhibitors of the deubiquitinase USP2a, identified through NMR-based fragment screening , and (ii) as a potent and selective anti-tuberculosis compound class with submicromolar activity against replicating Mycobacterium tuberculosis (Mtb).

Molecular Formula C9H7NO3S
Molecular Weight 209.22 g/mol
CAS No. 517870-23-4
Cat. No. B1269993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(2-thienyl)isoxazole-3-carboxylate
CAS517870-23-4
Molecular FormulaC9H7NO3S
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NOC(=C1)C2=CC=CS2
InChIInChI=1S/C9H7NO3S/c1-12-9(11)6-5-7(13-10-6)8-3-2-4-14-8/h2-5H,1H3
InChIKeyHNUBQXDECCWAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(2-thienyl)isoxazole-3-carboxylate (CAS 517870-23-4): Core Pharmacophore Intermediate for USP2a and Anti-TB Drug Discovery Programs


Methyl 5-(2-thienyl)isoxazole-3-carboxylate (CAS 517870-23-4) is a heterocyclic building block comprising a 5-(2-thienyl)-3-isoxazole scaffold with a methyl ester at the C3 carboxylate position (MW 209.22 g/mol, formula C₉H₇NO₃S) [1]. This compound belongs to the broader 3-isoxazolecarboxylic acid ester chemotype, which has been independently validated as a privileged scaffold in two distinct therapeutic areas: (i) as the core pharmacophore for inhibitors of the deubiquitinase USP2a, identified through NMR-based fragment screening [2], and (ii) as a potent and selective anti-tuberculosis compound class with submicromolar activity against replicating Mycobacterium tuberculosis (Mtb) [3]. The compound is available through Sigma-Aldrich's AldrichCPR collection (JRD0324) and multiple commercial vendors at purities ≥95% .

Why Methyl 5-(2-thienyl)isoxazole-3-carboxylate Cannot Be Replaced by Generic Isoxazole-3-carboxylate Analogs in USP2a and Anti-TB Research


The 5-(2-thienyl) substitution pattern is not interchangeable with other 5-aryl or 5-heteroaryl isoxazole-3-carboxylate esters. Fragment-based drug design and structure-activity relationship (SAR) studies have demonstrated that the thienyl ring at the C5 position is critical for USP2a binding: the 5-(2-thienyl)-3-isoxazole motif was specifically identified as the minimal pharmacophore from iterative fragment combination, and its affinity for the USP2a catalytic domain directly parallels its ability to inhibit the USP2a-ubiquitin protein-protein interaction [1]. In anti-TB campaigns, the C5 substituent identity profoundly modulates potency: within the 5-aryl/heteroaryl-3-isoxazolecarboxylate series, MIC values against Mtb H37Rv span from 2.3 to >11.4 μM depending on the C5 group, meaning a phenyl or furyl substitution cannot be assumed to replicate the activity profile of the 2-thienyl analog . Furthermore, the methyl ester is a distinct chemical entity from the ethyl ester or free carboxylic acid: the methyl ester serves as a key intermediate for downstream amide coupling to generate diverse carboxamide libraries (e.g., N-(3-(benzyloxy)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide) used in MenB inhibitor SAR exploration [2].

Quantitative Differentiation Evidence: Methyl 5-(2-thienyl)isoxazole-3-carboxylate vs. Closest Analogs


USP2a Pharmacophore Validation: 5-(2-Thienyl)-3-isoxazole vs. Other Heterocyclic Scaffolds in Fragment-Based Screening

The 5-(2-thienyl)-3-isoxazole scaffold was identified as the sole productive pharmacophore from NMR-based fragment screening against USP2a. Iterative fragment combination and structure-driven design yielded only two 5-(2-thienyl)-3-isoxazole inhibitors, establishing this specific substitution pattern as essential for USP2a-ubiquitin PPI inhibition [1]. The most optimized derivative, STD1T (a close structural analog retaining the 5-(2-thienyl)-3-isoxazole core), achieved an IC₅₀ of 3.3 μM against USP2a in the Ub-AMC enzymatic assay, with selectivity over USP7 at 10 μM . In contrast, other 5-aryl isoxazole-3-carboxylates (e.g., 5-phenyl) were not identified as hits in the same fragment screen, indicating that the thienyl sulfur atom and its specific electronic/steric properties are critical for target engagement [1].

USP2a inhibition fragment-based drug design deubiquitinase cancer therapeutics

Anti-TB Potency Range: 5-(Hetero)aryl-3-isoxazolecarboxylate Esters vs. First-Line Anti-TB Drugs

The 3-isoxazolecarboxylic acid ester chemotype, encompassing 5-(2-thienyl)-substituted members, has been established as a potent anti-TB compound class. Within the broader 5-aryl and 5-heteroaryl series, compounds exhibit MIC values against Mtb H37Rv in the low micromolar range (2.3–11.4 μM) . Notably, selected members of the 3-isoxazolecarboxylic acid ester class achieve submicromolar in vitro activity against replicating Mtb (R-TB), comparable to first-line drugs such as isoniazid (INH) and rifampin (RMP), and additionally show low micromolar activity against nonreplicating Mtb (NRP-TB)—a phenotype critical for shortening treatment duration [1]. The class demonstrates excellent selectivity towards Mtb with no cytotoxicity on Vero cells (IC₅₀ > 128 μM), and selected compounds retain activity against INH-, RMP-, and streptomycin-resistant Mtb strains [1]. While the specific MIC of methyl 5-(2-thienyl)isoxazole-3-carboxylate has not been reported as a discrete value in peer-reviewed anti-TB papers, the compound serves as a key synthetic intermediate for generating carboxamide libraries evaluated against MenB (a TB drug target) [2].

antitubercular agents Mycobacterium tuberculosis drug-resistant TB SAR

Synthetic Accessibility: One-Pot Synthesis Compatibility of 5-Substituted Isoxazole-3-carboxylate Methyl Esters

A recently published one-pot methodology enables the synthesis of 5-substituted isoxazole-3-carboxylate methyl esters directly from substituted methyl ketones, dimethyl oxalate, and hydroxylamine hydrochloride, using sodium methoxide as base catalyst in a single methanol solvent [1]. Of 27 targeted 5-alkyl or 5-aryl substituted analogs, 26 were successfully synthesized, and 23 of these could be prepared in a single solvent (methanol) without intermediate isolation or purification—representing an 85% single-solvent compatibility rate [1]. This methodology is directly applicable to methyl 5-(2-thienyl)isoxazole-3-carboxylate (using 2-acetylthiophene as the starting ketone), in contrast to certain analogs such as 5-tert-butyl (IVc), 5-(4-aminophenyl) (IVm), and 5-(3-aminophenyl) (IVn) derivatives, which required potassium tert-butoxide as base and THF as solvent, and 5-trifluoromethyl (IVv), which could not be synthesized via this method [1]. The methyl ester thus offers a favorable balance of synthetic accessibility and structural diversity potential compared to more challenging C5 substituents.

one-pot synthesis green chemistry process chemistry isoxazole synthesis

Physicochemical Property Differentiation: Methyl 5-(2-thienyl)isoxazole-3-carboxylate vs. Methyl 5-phenylisoxazole-3-carboxylate

Replacement of the 5-phenyl group (CAS 51677-09-9) with a 5-(2-thienyl) group (CAS 517870-23-4) produces measurable differences in key drug-likeness parameters. The thienyl analog possesses 5 hydrogen bond acceptors (HBA) vs. 4 HBA for the phenyl analog, due to the thiophene sulfur atom contributing an additional H-bond acceptor site [1]. The topological polar surface area (TPSA) increases from 52.3 Ų (phenyl) to 80.6 Ų (2-thienyl), representing a 54% increase that may affect membrane permeability and solubility characteristics [1]. Molecular weight increases from 203.19 to 209.22 g/mol, and the XLogP3 of the thienyl analog is 1.9, compared to a higher predicted LogP of ~2.1–2.3 for the phenyl analog, indicating slightly improved hydrophilicity [1][2]. Both compounds have zero hydrogen bond donors and 3 rotatable bonds, maintaining compliance with Lipinski's Rule of Five [1].

physicochemical properties drug-likeness hydrogen bonding medicinal chemistry

Ester Group Differentiation: Methyl Ester vs. Ethyl Ester in 5-(Thiophen-2-yl)isoxazole-3-carboxylate Series

The methyl ester (MW 209.22, CAS 517870-23-4) and ethyl ester (MW 223.25, CAS 90924-54-2) of 5-(thiophen-2-yl)isoxazole-3-carboxylic acid serve distinct roles in medicinal chemistry workflows. The methyl ester has 3 rotatable bonds vs. 4 for the ethyl ester, reflecting the smaller alkoxy group with less conformational flexibility . Critically, the methyl ester is explicitly documented as a precursor for downstream amide coupling to generate N-substituted carboxamides, including N-(3-(benzyloxy)phenyl)- and N-(3-(4-fluorobenzyloxy)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide derivatives used in anti-TB MenB inhibitor SAR studies [1]. The ethyl ester, by contrast, is predominantly cited as a synthetic intermediate for stem cell differentiating agents (e.g., isoxazole-based neuronal differentiation inducers) . Both compounds are available as AldrichCPR products from Sigma-Aldrich, indicating comparable commercial accessibility .

ester homologation synthetic intermediate protecting group strategy SAR

Heteroaryl Ring Comparison: 2-Thienyl vs. 2-Furyl vs. 3-Thienyl Substitution on Isoxazole-3-carboxylate Methyl Ester

Among the direct heteroaryl analogs of methyl 5-(2-thienyl)isoxazole-3-carboxylate, the 2-furyl analog (CAS 33545-41-4, MW 193.16) and the 3-thienyl regioisomer (CAS 657425-23-5, MW 209.22) present distinct property profiles. The 2-furyl analog has the same HBA count (5) but a lower TPSA of 65.5 Ų vs. 80.6 Ų for the 2-thienyl, reflecting the smaller oxygen atom and different electronic distribution of furan vs. thiophene [1]. The 3-thienyl regioisomer (thiophene attached at the 3-position rather than 2-position) is isomeric (same MW 209.22, same formula C₉H₇NO₃S) but alters the spatial orientation of the sulfur atom relative to the isoxazole ring, potentially affecting π-stacking interactions and target binding geometry . Computational studies on 5-(thiophen-2-yl)isoxazoles have demonstrated that the unsubstituted thiophene ring at the 5-position is critical for anticancer activity (IC₅₀ = 19.5 μM against MCF-7 for lead compound 2b), and the introduction of substituents or heteroatom replacement significantly modulates potency [2].

heterocyclic chemistry bioisostere sulfur-oxygen exchange structure-property relationships

Best-Fit Research and Industrial Application Scenarios for Methyl 5-(2-thienyl)isoxazole-3-carboxylate (CAS 517870-23-4)


USP2a-Targeted Cancer Drug Discovery: Fragment-Based Lead Optimization

Research groups pursuing USP2a as an oncology target should prioritize the 5-(2-thienyl)-3-isoxazole scaffold as the only pharmacophore validated through NMR-based fragment screening [1]. The methyl ester serves as the optimal starting point for generating amide libraries via standard coupling chemistry, enabling exploration of vectors projecting from the C3 carboxylate while retaining the essential 5-(2-thienyl) motif. The closest optimized analog, STD1T, achieves USP2a IC₅₀ = 3.3 μM with selectivity over USP7, and reduces cyclin D1 levels in HCT116 colon and MCF-7 breast cancer cells at 20 μM, providing a benchmark for new derivative potency .

Anti-Tuberculosis Drug Development: MenB Inhibitor and Mtb Growth Inhibition Programs

For anti-TB drug discovery, the 3-isoxazolecarboxylic acid ester chemotype has demonstrated submicromolar activity against replicating Mtb, low micromolar activity against nonreplicating Mtb (NRP-TB), and selectivity over mammalian cells (Vero IC₅₀ > 128 μM) [2]. Methyl 5-(2-thienyl)isoxazole-3-carboxylate is specifically documented as a precursor for synthesizing MenB-targeting 1,4-benzoxazine hybrid molecules evaluated against Mycobacterium tuberculosis [3]. The compound's compatibility with one-pot synthetic methodology further supports library production for SAR campaigns [4].

Medicinal Chemistry Building Block Procurement for Heterocyclic Library Synthesis

For core facility and CRO library production, this compound offers documented synthetic tractability via the one-pot method compatible with single-solvent (MeOH) conditions, enabling efficient parallel synthesis of 5-substituted isoxazole-3-carboxylate methyl ester libraries [4]. The methyl ester's 5 HBA count and TPSA of 80.6 Ų provide a more polar starting scaffold compared to the 5-phenyl analog (TPSA 52.3 Ų, HBA 4), offering diversity in physicochemical space coverage [5]. Commercial availability through Sigma-Aldrich (AldrichCPR JRD0324) at ≥95% purity supports procurement for both pilot and scaled library production .

Anti-Breast Cancer Agent Development: ERα-Targeted 5-(Thiophen-2-yl)isoxazole Series

Independent SAR studies on 5-(thiophen-2-yl)isoxazoles have established this scaffold as a viable starting point for ERα-targeted anti-breast cancer agents, with the unsubstituted thiophene ring at C5 identified as critical for activity [6]. While the published lead compounds incorporate additional substituents at C3 and C4 (e.g., 3-(3,4-dimethoxyphenyl) and 4-CF₃), the methyl ester at C3 provides a handles for late-stage diversification to explore C3 SAR. The lead compound TTI-6 (a 5-(thiophen-2-yl)-4-CF₃-isoxazole analog) achieved IC₅₀ = 1.91 μM against MCF-7, demonstrating the scaffold's potential for further optimization [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(2-thienyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.